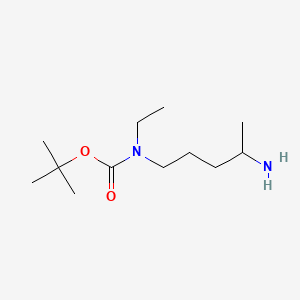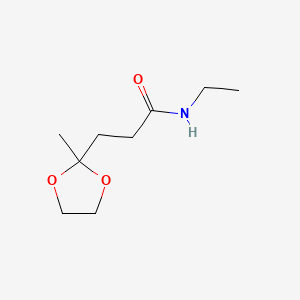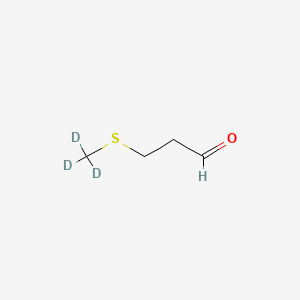
2-Methyl-d3-propionic-3,3,3-d3-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- The synthesis of 2-Methyl-d3-propionic-3,3,3-d3-amide can be achieved through various routes.
- One common method involves the reaction of isobutyric acid (or its deuterated form) with ammonia or an amine in the presence of a dehydrating agent (such as thionyl chloride or phosphorus pentoxide). The reaction proceeds via nucleophilic acyl substitution to form the amide functional group.
- Industrial production methods may vary depending on the specific application and scale. similar synthetic routes are employed.
Chemical Reactions Analysis
- Common reagents include acids (for hydrolysis), oxidizing agents (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution).
2-Methyl-d3-propionic-3,3,3-d3-amide: can undergo various chemical reactions:
Scientific Research Applications
Isobutyramide: finds applications in various fields:
Mechanism of Action
- The exact mechanism by which 2-Methyl-d3-propionic-3,3,3-d3-amide exerts its effects depends on its specific application.
- In biological systems, it may interact with enzymes or receptors due to its structural similarity to other amides or carboxylic acids.
Comparison with Similar Compounds
- While there are other amides with similar structures, what sets 2-Methyl-d3-propionic-3,3,3-d3-amide apart is its deuterated form (with three deuterium atoms).
- Similar compounds include regular isobutyramide (without deuterium substitution) and other simple aliphatic amides.
Remember that this compound’s properties and applications may vary based on isotopic substitution and specific conditions
Properties
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJVHLWXSISD-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)N)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662118 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-64-5 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)


![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)


